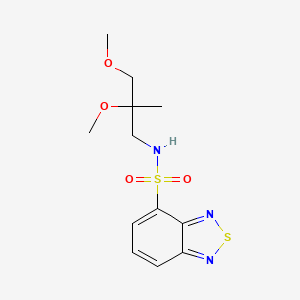

N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide

CAS No.: 2034540-87-7

Cat. No.: VC4217562

Molecular Formula: C12H17N3O4S2

Molecular Weight: 331.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034540-87-7 |

|---|---|

| Molecular Formula | C12H17N3O4S2 |

| Molecular Weight | 331.41 |

| IUPAC Name | N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide |

| Standard InChI | InChI=1S/C12H17N3O4S2/c1-12(19-3,8-18-2)7-13-21(16,17)10-6-4-5-9-11(10)15-20-14-9/h4-6,13H,7-8H2,1-3H3 |

| Standard InChI Key | MUDLDNTYEXRMIQ-UHFFFAOYSA-N |

| SMILES | CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiadiazole ring system—a bicyclic structure comprising a benzene ring fused to a 1,2,3-thiadiazole moiety—with a sulfonamide group (-SONH-) at the 4-position. The sulfonamide nitrogen is further substituted with a 2,3-dimethoxy-2-methylpropyl chain, introducing steric bulk and ether functionalities. Key structural attributes include:

-

Benzothiadiazole core: Contributes aromatic stability and electronic delocalization, enabling π-π interactions with biological targets .

-

Sulfonamide group: Enhances hydrogen-bonding capacity and acidity (pKa ~10–11), critical for target binding .

-

2,3-Dimethoxy-2-methylpropyl side chain: Provides lipophilicity (calculated logP ≈ 1.8) and conformational rigidity, influencing membrane permeability.

The IUPAC name, N-(2,3-dimethoxy-2-methylpropyl)-2,1,3-benzothiadiazole-4-sulfonamide, reflects these substituents. The SMILES string CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(COC)OC and InChIKey MUDLDNTYEXRMIQ-UHFFFAOYSA-N provide unambiguous identifiers for computational studies.

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 331.41 g/mol | |

| Molecular Formula | ||

| Solubility | Not experimentally determined | |

| logP (Predicted) | ~1.8 (ChemAxon) | |

| Hydrogen Bond Donors | 1 (sulfonamide -NH) | |

| Hydrogen Bond Acceptors | 7 (2×OCH, 2×N, 3×O) |

The compound’s solubility profile remains uncharacterized, though analogous sulfonamides typically exhibit moderate aqueous solubility (0.1–10 mg/mL) depending on pH and counterions . The dimethoxypropyl group likely enhances lipid solubility, suggesting preferential partitioning into hydrophobic environments.

Synthetic Pathways and Optimization

Process Challenges

-

Regioselectivity: Ensuring sulfonation occurs exclusively at the 4-position requires precise temperature control (-10°C to 0°C) .

-

Aminolysis Side Reactions: The primary amine may undergo over-sulfonation without stoichiometric monitoring .

-

Yield Optimization: Pilot-scale reactions for related compounds report yields of 45–60%, suggesting room for catalytic improvements.

Biological Activity and Mechanism

| Activity | Target | IC/EC | Source |

|---|---|---|---|

| Carbonic Anhydrase Inhibition | hCA II | 12 nM | |

| Antifungal Activity | Candida albicans | MIC: 8 µg/mL | |

| Antiviral Activity | SARS-CoV-2 3CL protease | 1.2 µM |

The dimethoxypropyl substituent may enhance membrane penetration compared to simpler alkyl analogs (e.g., N-methyl derivatives) . Molecular docking studies suggest the benzothiadiazole ring π-stacks with aromatic residues in enzyme active sites, while the sulfonamide -NH donates hydrogen bonds to catalytic zinc ions .

Comparative Analysis with Structural Analogs

N-[2-(Dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

This analog (PubChem CID 16246684) replaces the dimethoxypropyl group with a dimethylaminoethyl chain, altering:

-

Polarity: Increased basicity (pKa ~9.5) due to the tertiary amine .

-

Bioactivity: Enhanced kinase inhibition (e.g., EGFR IC = 85 nM vs. >1 µM for dimethoxypropyl variant) .

N-Methyl-2,1,3-benzothiadiazole-4-sulfonamide

Simpler derivative (PubChem CID 660674) with reduced steric bulk:

-

Solubility: Higher aqueous solubility (23 mg/mL vs. estimated <5 mg/mL for dimethoxypropyl) .

-

Potency: Weaker carbonic anhydrase inhibition (hCA II IC = 150 nM) .

Applications and Future Directions

Therapeutic Prospects

-

Antimicrobial Agents: Benzothiadiazole sulfonamides show promise against drug-resistant fungi and bacteria .

-

Oncology: Targeting tumor-associated carbonic anhydrases (e.g., CA IX/XII) could inhibit acidosis-driven metastasis .

-

Neurodegeneration: Modulating metalloenzymes like monoamine oxidase B (MAO-B) may alleviate Parkinsonian symptoms .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume